Trifloxystrobin acid

Vue d'ensemble

Description

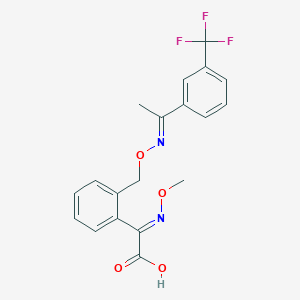

Trifloxystrobin acid is an acid metabolite of trifloxystrobin, which belongs to the class of strobilurin broad-spectrum fungicides . It is widely used and has a low aqueous solubility .

Synthesis Analysis

The synthesis of Trifloxystrobin involves several steps. An improved process for the preparation of trifloxystrobin has been reported, which is simple, economical, efficient, user and environment friendly . Another process involves the conversion of 2-bromo toluene to intermediate (7) via Grignard reaction, oxime formation, followed by bromination reaction .Molecular Structure Analysis

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its average mass is 408.371 Da and its monoisotopic mass is 408.129700 Da .Chemical Reactions Analysis

Trifloxystrobin can undergo photoisomerization in acetone under artificial sunlight, resulting in an equilibrium mixture of four isomers . It is also susceptible to hydrolysis, resulting in the formation of the corresponding acid metabolites .Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . It is a solid substance .Applications De Recherche Scientifique

1. Residue Analysis and Dietary Risk Assessment

Trifloxystrobin (TFS) and its metabolite trifloxystrobin acid (TFSA) are widely used strobilurin fungicides. Research has optimized methods for their residue analysis in animal-derived foods like milk, eggs, and pork, employing techniques like LC-MS/MS. Studies indicate that their residue levels in these foods are generally below maximum residue limits (MRLs) and pose no significant health risk to consumers. For example, a study conducted in China found hazard quotients (HQs) for TFS and TFSA in milk, eggs, and pork to be very low, suggesting minimal risk to consumer health (Bi et al., 2022).

2. Environmental and Aquatic Toxicology

Trifloxystrobin's impact on aquatic organisms has been a significant area of research. Studies have shown that it can affect the development and gene expression in fish during their early life stages. For example, research on medaka (Oryzias latipes) demonstrated that exposure to trifloxystrobin significantly affected hatchability, larval mortality, and altered the expression of genes related to sex hormone, thyroid hormone, and xenobiotic metabolism pathways, indicating potential endocrine disruption effects (Zhu et al., 2015).

3. Soil and Plant Residue Dynamics

Trifloxystrobin's behavior in the soil-plant system, particularly in relation to residue dissipation and risk assessment, is an essential research area. Studies have investigated its dissipation kinetics, residual behavior, and associated risks in crops like rice, indicating that while trifloxystrobin degrades rapidly in this environment, its primary metabolite (this compound) can accumulate in paddy water, potentially posing risks to aquatic ecosystems (Cao et al., 2015).

4. Human Cell Toxicology

Research on trifloxystrobin's effects on human cells, particularly skin cells, has been conducted to understand its potential toxicological impact. Studies on human skin keratinocytes have revealed that trifloxystrobin can cause mitochondrial damage and induce autophagy-related proteins, suggesting a mechanism for skin toxicity and potential cutaneous diseases due to exposure (Jang et al., 2016).

5. Risk Assessment in Various Ecosystems

Comprehensive risk assessments have been conducted to evaluate the environmental impact of trifloxystrobin, including its effects on non-target soil microorganisms and the potential for bioaccumulation in organisms like earthworms. These studies provide valuable insights for environmental risk assessment and regulatory frameworks (Suciu et al., 2019).

Mécanisme D'action

Target of Action

Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .

Mode of Action

The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .

Pharmacokinetics

It is known that trifloxystrobin is metabolized by plants into acid products after absorption .

Result of Action

The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .

Safety and Hazards

Orientations Futures

The removal of strobilurins from ecosystems has received much attention due to their broad-spectrum mode of action which also produces non-target impacts. Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

Propriétés

IUPAC Name |

(2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12+,24-17+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZQNKFXNXQTTF-NACSPRHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892513 | |

| Record name | Trifloxystrobin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252913-85-2 | |

| Record name | Trifloxystrobin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

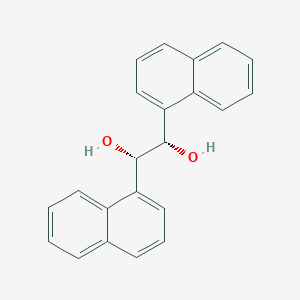

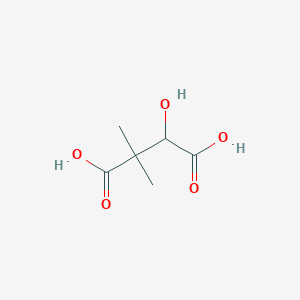

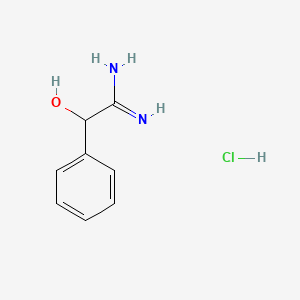

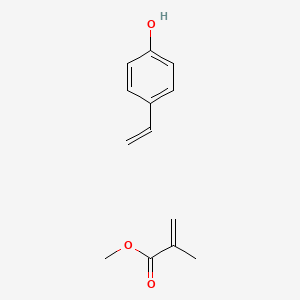

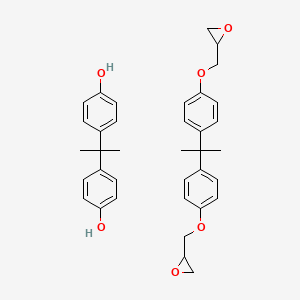

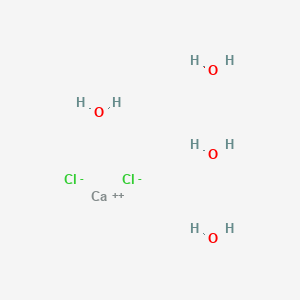

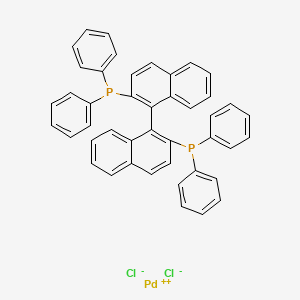

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)

![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)